2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE
Overview
Description
2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and amide linkages. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular functions and activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-Carboxylic Acid Derivatives: These compounds share a similar quinazoline structure and are studied for their histone deacetylase inhibitory activity.
N-Phenylacetamide Derivatives: These compounds have similar amide linkages and are investigated for their antimicrobial and anticancer properties.
Uniqueness
2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity can enhance its specificity and potency in various applications.
Properties
IUPAC Name |
2-phenyl-N-[4-[4-[4-[2-[4-[(2-phenylacetyl)amino]phenyl]quinazolin-4-yl]phenyl]quinazolin-2-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36N6O2/c57-45(31-33-11-3-1-4-12-33)51-39-27-23-37(24-28-39)49-53-43-17-9-7-15-41(43)47(55-49)35-19-21-36(22-20-35)48-42-16-8-10-18-44(42)54-50(56-48)38-25-29-40(30-26-38)52-46(58)32-34-13-5-2-6-14-34/h1-30H,31-32H2,(H,51,57)(H,52,58) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBMENNLXSBALG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)C6=NC(=NC7=CC=CC=C76)C8=CC=C(C=C8)NC(=O)CC9=CC=CC=C9 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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